4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
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Overview
Description
4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a compound that features a trifluoromethyl group and an oxadiazole ring. These structural elements are known for their significant roles in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties. The trifluoromethyl group, in particular, is valued for its ability to enhance the metabolic stability and bioavailability of compounds .
Preparation Methods
The synthesis of 4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves multiple steps. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents under specific conditions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxides.
Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine moiety.
Substitution: The trifluoromethyl group can participate in substitution reactions, often using reagents like halogens or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
4-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Industry: The compound is used in the development of new
Properties
CAS No. |
2703775-11-3 |
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Molecular Formula |
C8H11ClF3N3O |
Molecular Weight |
257.64 g/mol |
IUPAC Name |
5-piperidin-4-yl-3-(trifluoromethyl)-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C8H10F3N3O.ClH/c9-8(10,11)7-13-6(15-14-7)5-1-3-12-4-2-5;/h5,12H,1-4H2;1H |
InChI Key |
KQTYQLQVLFJXKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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